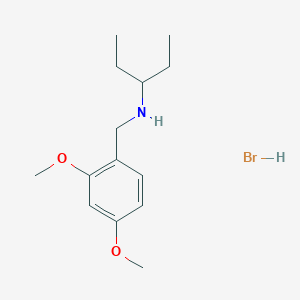
3-(Cyclobutylmethoxy)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutylmethoxy)isonicotinonitrile is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Materials for Light-Emitting Diodes
3-(Cyclobutylmethoxy)isonicotinonitrile and similar compounds have been studied extensively in the context of materials science, particularly for their application in light-emitting diodes (LEDs). A study highlighted the synthesis of novel bipolar isomers with cyanopyridine as the n-type unit and N-phenylcarbazole as the p-type unit. The research revealed that the linking strategy between these units significantly affects the physical properties of the isomers, influencing their charge balancing ability. One of the isomers demonstrated superior performance in green phosphorescent organic LEDs, showcasing high efficiency and low efficiency roll-off even at extremely high brightness levels. This finding underlines the potential of these materials in the development of advanced LED technologies (Li, Liu, Wang, Dong, & Li, 2018).
Supramolecular Chemistry
The compound has also been involved in studies related to supramolecular chemistry. One study used isonicotinamide, a related molecule, to co-crystallize with various carboxylic acids, leading to the formation of co-crystals with unique structural characteristics. This research contributes to the growing knowledge of co-crystallization of multiple molecular components, offering insights into stoichiometric variations, polymorphism, and phase transitions in co-crystals (Lemmerer & Fernandes, 2012).
Coordination Chemistry
In the field of coordination chemistry, studies have explored the role of 4-cyanopyridine (isonicotinonitrile) as a mono- and bidentate ligand in transition metal complexes. This compound can bridge two metal atoms, resulting in linear or layered structures in the resultant compounds. Such research paves the way for the construction of novel metal-organic frameworks with potential applications in various industrial and scientific fields (Zhao, Bodach, Heine, Krysiak, Glinnemann, Alig, Fink, & Schmidt, 2017).
Safety and Hazards
The safety data sheet for a related compound, 3-(Cyclobutylmethoxy)isonicotinic acid, suggests that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought. It should be kept away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
3-(cyclobutylmethoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-6-10-4-5-13-7-11(10)14-8-9-2-1-3-9/h4-5,7,9H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRAWPMYXXVKHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)


![N'-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide](/img/structure/B2497542.png)



![2-{[1-(2-chlorobenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)




